![molecular formula C19H23N3O B5558693 1-[1-(2,3-dihydro-1H-inden-1-ylacetyl)-3-azetidinyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5558693.png)

1-[1-(2,3-dihydro-1H-inden-1-ylacetyl)-3-azetidinyl]-3,5-dimethyl-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

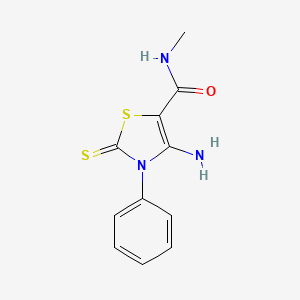

The synthesis of pyrazole derivatives often involves the condensation of 1,3-diketones with hydrazine. For instance, new 3,5-diaryl-1H-pyrazoles were synthesized by this method, demonstrating the versatility of pyrazole synthesis through condensation reactions (Wang et al., 2009). Another example is the synthesis of various 1-phenyl(2-methoxy-5-methyl)-3,5-dimethyl-4(substituted phenyl benzeneazo acetyl acetone) Pyrazoles through the condensation of malon (2-methoxy-5-methyl) anilic acid hydrazide with selected various substituted phenyl benzeneazo acetyl acetone (Pareek et al., 2010).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including the compound , can be characterized by spectroscopic methods such as IR, 1H NMR, and X-ray crystallography. For example, the crystal and molecular structures of specific pyrazole derivatives have been determined by X-ray diffraction, revealing detailed insights into their molecular geometries (Caygill & Steel, 1987).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, including cycloadditions, condensations, and cyclopalladation reactions. The cyclopalladation of phenyl pyrazoles, for instance, leads to cyclometallated compounds with potential applications in catalysis and material science (Caygill & Steel, 1987).

Applications De Recherche Scientifique

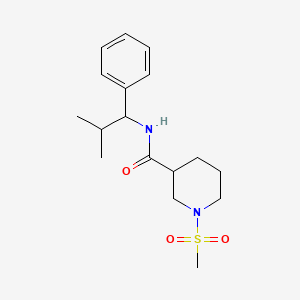

Antibacterial Activities

Research involving similar pyrazole derivatives has demonstrated their potential in developing new antibacterial agents. Studies on the synthesis and antibacterial evaluation of azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one highlight the creation of compounds with promising antibacterial activities against different bacterial strains, suggesting a pathway for the development of new antibacterial drugs (Chopde, Meshram, & Pagadala, 2012).

Antimicrobial and Anti-tuberculosis Properties

The creation of pyrazole-based azo-metal(II) complexes has been explored for their potential as bioactive agents. These complexes exhibit significant antimicrobial and anti-tuberculosis activities, offering a foundation for further investigation into their use as therapeutic agents (Matada & Jathi, 2019).

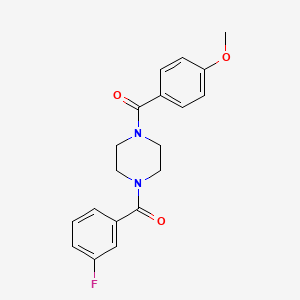

Dyeing Properties and Structural Characterization

Research has also focused on the synthesis and characterization of new azo and bisazo dyes derived from pyrazolones. These studies not only provide insights into the structural aspects of these compounds but also evaluate their dyeing properties, indicating potential applications in the textile industry (Bagdatli & Ocal, 2012).

DNA Interaction Studies

The interaction of pyrazole derivatives with DNA has been studied, revealing that these compounds can bind to DNA through intercalative modes. This interaction suggests possible applications in the development of new agents for genetic research and therapy (Matada & Jathi, 2019).

Propriétés

IUPAC Name |

2-(2,3-dihydro-1H-inden-1-yl)-1-[3-(3,5-dimethylpyrazol-1-yl)azetidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O/c1-13-9-14(2)22(20-13)17-11-21(12-17)19(23)10-16-8-7-15-5-3-4-6-18(15)16/h3-6,9,16-17H,7-8,10-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYFFKLLXZRVJBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2CN(C2)C(=O)CC3CCC4=CC=CC=C34)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[1-(2,3-dihydro-1H-inden-1-ylacetyl)-3-azetidinyl]-3,5-dimethyl-1H-pyrazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-fluoro-N-{[(2S)-5-oxo-2-pyrrolidinyl]methyl}-N-(2-pyridinylmethyl)-2-quinolinecarboxamide](/img/structure/B5558618.png)

![1-[3'-(5-methyl-1,3,4-oxadiazol-2-yl)biphenyl-3-yl]ethanone](/img/structure/B5558620.png)

![N-({1-[4-(diethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5558625.png)

![N-(2-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}ethyl)butanamide](/img/structure/B5558642.png)

![2-[(4-chlorobenzyl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5558652.png)

![N-(3,4-difluorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5558658.png)

![N,N'-bis[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]succinamide](/img/structure/B5558664.png)

![1-(4-fluorophenyl)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]cyclopropanecarboxamide](/img/structure/B5558701.png)

![4-{[4-(methylthio)phenyl]sulfonyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5558705.png)

![2-[(2-cyclohexylethyl)thio]-1H-benzimidazole](/img/structure/B5558711.png)

![4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5558718.png)